Methyl 6-dimethoxyphosphoryl-5-oxo-hexanoate
CAS No.: 104227-38-5
Cat. No.: VC20838459
Molecular Formula: C9H17O6P
Molecular Weight: 252.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104227-38-5 |
|---|---|
| Molecular Formula | C9H17O6P |
| Molecular Weight | 252.2 g/mol |
| IUPAC Name | methyl 6-dimethoxyphosphoryl-5-oxohexanoate |
| Standard InChI | InChI=1S/C9H17O6P/c1-13-9(11)6-4-5-8(10)7-16(12,14-2)15-3/h4-7H2,1-3H3 |
| Standard InChI Key | PMOYKTGCMQTQNB-UHFFFAOYSA-N |
| SMILES | COC(=O)CCCC(=O)CP(=O)(OC)OC |
| Canonical SMILES | COC(=O)CCCC(=O)CP(=O)(OC)OC |
Introduction
Chemical Structure and Properties
Methyl 6-dimethoxyphosphoryl-5-oxo-hexanoate possesses a complex structure with multiple functional groups that contribute to its chemical behavior. The compound contains a linear six-carbon chain (hexanoate) with a methyl ester group at one end, a ketone at the C-5 position, and a dimethoxyphosphoryl group at the C-6 position. This arrangement creates a molecule with an interesting distribution of electron density and multiple reaction sites.
The dimethoxyphosphoryl group consists of a phosphorus atom bonded to two methoxy groups and one oxygen atom (P(O)(OCH₃)₂), creating a tetrahedral geometry around the phosphorus atom. This structural feature is particularly important for the compound's reactivity and applications. The phosphoryl group introduces potential for interactions with various nucleophiles and electrophiles, making the compound versatile in organic synthesis.
Table 1 provides a comparison between Methyl 6-dimethoxyphosphoryl-5-oxo-hexanoate and structurally related compounds, highlighting key differences and similarities:
The presence of the dimethoxyphosphoryl group significantly alters the compound's physicochemical properties compared to simpler oxo-esters. While Hexanoic acid, 5-oxo-, methyl ester has a molecular weight of 144.17 g/mol , the addition of the dimethoxyphosphoryl group in Methyl 6-dimethoxyphosphoryl-5-oxo-hexanoate substantially increases its molecular weight and introduces new reactivity patterns due to the phosphorus-containing functionality.
Reactivity and Chemical Transformations
The chemical reactivity of Methyl 6-dimethoxyphosphoryl-5-oxo-hexanoate is largely governed by its three main functional groups: the methyl ester, the ketone, and the dimethoxyphosphoryl moiety. Each of these groups provides distinct reactive sites that can participate in various chemical transformations.
The dimethoxyphosphoryl group represents a particularly versatile functional group with several reaction possibilities:
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Hydrolysis of the phosphonate esters: The methoxy groups of the phosphoryl moiety can undergo hydrolysis under acidic or basic conditions to form phosphonic acid derivatives.
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Arbuzov and Horner-Wadsworth-Emmons reactions: The phosphonate group can participate in olefination reactions to form carbon-carbon double bonds when reacted with aldehydes or ketones.
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Nucleophilic substitution: The phosphoryl group can act as a nucleophile toward various electrophiles.
The ketone group at the C-5 position provides another reactive site for transformations such as:
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Reduction to alcohol
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Reductive amination to form amines
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Condensation reactions with nucleophiles
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Wittig and related olefination reactions
The methyl ester functionality can undergo typical ester reactions including:
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Hydrolysis to carboxylic acid
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Transesterification
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Reduction to alcohol
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Amidation to form amides
These multiple reactive sites make Methyl 6-dimethoxyphosphoryl-5-oxo-hexanoate a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
Spectroscopic Characterization
While comprehensive spectroscopic data specific to Methyl 6-dimethoxyphosphoryl-5-oxo-hexanoate is limited in the available literature, the expected spectral features can be inferred based on its structure and data from related compounds.
For related compounds with similar functional groups, characteristic NMR signals have been reported. For example, methyl 6-oxohexanoate shows the following 1H NMR data: δ 9.75 (s, 1H), 3.65 (s, 3H), 2.45 (m, 2H), 2.32 (m, 2H), 1.67-1.63 (m, 4H) . The 13C NMR shows signals at δ 202.15, 173.78, 51.67, 43.58, 33.79, 24.42, 21.57 .
For Methyl 6-dimethoxyphosphoryl-5-oxo-hexanoate, we would expect to observe the following characteristic signals:
Mass Spectrometric Analysis
In mass spectrometry, Methyl 6-dimethoxyphosphoryl-5-oxo-hexanoate would likely exhibit:
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Molecular ion peak corresponding to its molecular weight
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Fragment ions resulting from the loss of methoxy groups from the phosphoryl moiety
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Fragment ions from cleavage at the ketone group
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Characteristic phosphorus-containing fragment ions
These spectral features would be essential for structure confirmation and purity assessment in synthetic and analytical contexts.
Future Research Directions
The unique structure and reactivity of Methyl 6-dimethoxyphosphoryl-5-oxo-hexanoate present numerous opportunities for future research. Several promising directions include:
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Development of optimized and alternative synthetic routes to improve accessibility and yield
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Detailed investigation of reactivity patterns across a wider range of conditions and reagents
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Exploration of its potential as a building block for phosphonate-containing bioactive molecules
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Study of its interactions with biological targets and enzymatic systems
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Application in the synthesis of phosphorus-containing polymers and materials
Additionally, computational studies could provide valuable insights into the electronic structure and reactivity of this compound, potentially guiding the development of new applications and synthetic methodologies.
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